molecular formula C11H15NO B8771090 (R)-2,2-dimethylchroman-4-amine

(R)-2,2-dimethylchroman-4-amine

Cat. No.: B8771090
M. Wt: 177.24 g/mol
InChI Key: YSTIIIRGSQEQNH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,2-Dimethylchroman-4-amine is a chiral chroman amine compound with the molecular formula C11H15NO . This high-purity chemical is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Chroman-4-amine and related chroman-4-one scaffolds are recognized in medicinal chemistry as valuable precursors for developing bioactive molecules . Research indicates that compounds based on the chroman structure exhibit a range of biological activities, including serving as antioxidants and demonstrating antimicrobial effects against various Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . As a chiral amine, the (R)-enantiomer is of particular interest for the synthesis of stereochemically pure compounds, making it a critical building block in exploratory research and drug discovery projects. Researchers value this compound for its potential application in creating novel molecules for pharmacological screening. The chroman core structure is a privileged scaffold in natural products and pharmaceuticals, and this specific enantiomer allows for the investigation of structure-activity relationships.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4R)-2,2-dimethyl-3,4-dihydrochromen-4-amine

InChI

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3/t9-/m1/s1

InChI Key

YSTIIIRGSQEQNH-SECBINFHSA-N

Isomeric SMILES

CC1(C[C@H](C2=CC=CC=C2O1)N)C

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

Research indicates that (R)-2,2-dimethylchroman-4-amine may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure allows it to interact with neurotransmitter systems and enzymes involved in neurodegeneration.

  • Mechanism of Action : The compound has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme linked to the breakdown of acetylcholine, which is crucial for cognitive function. Studies reported inhibition values ranging from 2.9 to 67 μM for various derivatives of the compound, indicating significant potential for cognitive enhancement and protection against neurodegeneration .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Recent studies have synthesized derivatives of this compound that were tested against various cancer cell lines.

  • Case Study : A library of gem-dimethylchroman-4-amines was evaluated for cytotoxicity against human cancer cell lines, revealing promising results with IC50 values in the low micromolar range. These findings suggest that modifications in the chroman structure can enhance anticancer efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves reductive amination methods applied to chromanone precursors. This synthetic route allows for the creation of a library of derivatives with varying biological activities.

Compound Synthesis Method Biological Activity
This compoundReductive aminationBuChE inhibition
6-Methoxychroman-4-amineAlkylation reactionsAnticancer properties
(S)-6-Methylchroman-4-amineSynthesis from chromanoneVariable activity based on chirality

Interaction Studies

Studies focusing on the interaction of this compound with various receptors have provided insights into its pharmacological potential:

Enzyme Inhibition

The compound has shown selective inhibition of monoamine oxidase B (MAO-B), which is relevant for treating mood disorders and neurodegenerative diseases. The selectivity towards MAO-A over MAO-B was noted in several derivatives, suggesting a nuanced approach to drug design .

Binding Affinities

Molecular docking studies have been conducted to understand the binding affinities of this compound with target proteins such as BuChE and MAO-B. These studies indicate that structural modifications can significantly influence binding interactions and thus biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Comparison: (R) vs. (S)-2,2-Dimethylchroman-4-amine

While both enantiomers share identical molecular formulas, their stereochemical differences influence biological activity and synthetic utility. For instance, the S-enantiomer (CAS: 235423-04-8) is commercially available for research, with studies highlighting its role in receptor-targeted applications . The R-enantiomer’s distinct spatial arrangement may alter binding affinities in chiral environments, though explicit comparative pharmacological data remains sparse.

Table 1: Enantiomeric Properties
Property (R)-2,2-Dimethylchroman-4-amine (S)-2,2-Dimethylchroman-4-amine
Molecular Formula C₁₁H₁₅NO C₁₁H₁₅NO
Molecular Weight 177.24 g/mol 177.24 g/mol
CAS Number Not explicitly listed 235423-04-8
Storage Conditions -80°C (6 months) -80°C (6 months)
Solubility Solvent-dependent Solvent-dependent

Substituted Chroman-4-amines

6-Fluoro-2,2-Dimethylchroman-4-amine Hydrochloride

The hydrochloride salt improves solubility in polar solvents. However, this compound (Ref: 10-F763975) is discontinued, limiting its current availability .

(R)-6-Methoxychroman-4-amine

With a methoxy group at C6 (CAS: 1018978-89-6), this analog exhibits increased polarity (PSA: 44.48 Ų) and logP value (2.18), suggesting improved membrane permeability compared to the dimethyl variant. Its molecular weight is 179.22 g/mol .

Table 2: Substituent Effects on Chroman-4-amines
Compound Substituent(s) Molecular Weight Key Properties
This compound C2: 2×CH₃ 177.24 Chiral center, solvent-sensitive
6-Fluoro-2,2-dimethylchroman-4-amine HCl C6: F 213.69 (HCl salt) Enhanced reactivity, discontinued
(R)-6-Methoxychroman-4-amine C6: OCH₃ 179.22 Higher PSA, improved logP
(R)-3,4-Dihydro-2H-chromen-4-amine No dimethyl groups 163.22 Simplified scaffold, lower weight

Non-Dimethyl Chroman Analogs

(R)-3,4-Dihydro-2H-chromen-4-amine

This compound lacks the C2 dimethyl groups, reducing steric hindrance and molecular weight (163.22 g/mol ). Such modifications may enhance reactivity in coupling reactions, as seen in related acylation protocols .

Q & A

Q. What are the established synthetic routes for (R)-2,2-dimethylchroman-4-amine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example:

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (R)-configured precursors) to retain stereochemistry during ring formation.
  • Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates selectively.
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC or SFC using columns like Chiralpak® AD-H .
    Validate enantiomeric purity using polarimetry, chiral HPLC (>99% ee), or NMR with chiral shift reagents.

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm methyl groups (δ ~1.3 ppm for geminal dimethyl) and amine proton (δ ~2.5 ppm, broad). Use 2D NMR (COSY, HSQC) for structural elucidation.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ at m/z 178.14 (calculated for C11H15NO).
  • Chiral HPLC : Use a Chiralcel® OD column (hexane:IPA = 90:10) to confirm enantiopurity .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in solvents (e.g., DMSO, ethanol) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify decomposition using UV-Vis spectroscopy.
  • Storage Recommendations : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Stability ≥4 years under these conditions .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Molecular Docking : Perform in silico docking (AutoDock Vina) to compare (R)- and (S)-enantiomers against targets like GPCRs or monoamine oxidases.
  • Pharmacological Assays : Use competitive binding assays (e.g., radioligand displacement) to measure IC50 values for each enantiomer.
  • Structural Analogs : Compare with (R)-3,4-Dihydro-2H-chromen-4-amine (CAS-listed in catalogs) to assess methyl group effects on binding .

Q. How should researchers resolve contradictory bioactivity data between studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Purity Validation : Reanalyze compound purity via HPLC and NMR. Impurities >1% can skew results.
  • Assay Optimization : Validate cell lines, enzyme batches, and readout methods (e.g., fluorescence vs. luminescence).
  • Meta-Analysis : Cross-reference with structurally similar amines (e.g., 4-aminobenzodioxoles) to identify trends .

Q. What experimental designs are appropriate for studying the metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS.
  • Isotope Labeling : Synthesize 14C-labeled compound to trace metabolic fate in vivo.
  • CYP Inhibition Assays : Identify cytochrome P450 isoforms involved using recombinant enzymes (e.g., CYP2D6, CYP3A4).
  • Safety Protocols : Follow guidelines for handling amine derivatives, including PPE and fume hood use .

Q. What computational parameters are critical when simulating the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • ADME Prediction : Use software like Schrödinger’s QikProp to calculate logP (lipophilicity), pKa (ionization), and blood-brain barrier permeability.
  • Molecular Dynamics (MD) : Simulate binding kinetics with membrane proteins (e.g., 5-HT receptors) using GROMACS.
  • QSAR Modeling : Corrogate structural features (e.g., dimethyl groups) with bioavailability using datasets from PubChem .

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